molecular formula C11H14ClNO2 B15373940 Ethyl 2-(3-chloropyridin-4-YL)-2-methylpropanoate

Ethyl 2-(3-chloropyridin-4-YL)-2-methylpropanoate

Cat. No.: B15373940
M. Wt: 227.69 g/mol
InChI Key: QWPKZUBNVBOKCR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-4-YL)-2-methylpropanoate is a substituted pyridine derivative featuring a branched ester moiety. Its structure combines a chloropyridinyl group at the 4-position with a methylpropanoate ester, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The chlorine atom on the pyridine ring enhances electrophilicity, influencing reactivity in cross-coupling reactions, while the ethyl ester group contributes to solubility in organic solvents .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoate

InChI

InChI=1S/C11H14ClNO2/c1-4-15-10(14)11(2,3)8-5-6-13-7-9(8)12/h5-7H,4H2,1-3H3

InChI Key

QWPKZUBNVBOKCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=C(C=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, synthesis pathways, and applications.

Pyridine-Based Esters
Compound Name Substituents/Modifications Synthesis Yield Key Properties/Applications Reference
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Nitro group at pyridine 3-position; ketone 50% Intermediate for heterocyclic synthesis
Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate Chloro + nitro groups; ketone 45% Precursor for bioactive molecules
Ethyl 2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-2-methylpropanoate Morpholinoethoxy + difluorobenzylidene Not reported Anticancer agent intermediate

Key Differences :

  • Reactivity : The 3-chloro substituent in the target compound enhances electrophilic aromatic substitution (EAS) compared to nitro-substituted analogs, which are more electron-deficient .
  • Applications : Nitro-substituted derivatives (e.g., compounds from ) are typically intermediates for explosives or dyes, whereas the target compound’s chloro-pyridinyl group aligns with pharmaceutical applications (e.g., kinase inhibitors) .
Aliphatic and Aromatic Esters
Compound Name Substituents/Modifications Odor Activity Value (OAV) Applications Reference
Ethyl 2-methylpropanoate Simple branched ester High (e.g., in mangoes) Flavoring agent (fruity aroma)
Ethyl 2-(4-bromophenyl)-2-methylpropanoate Bromophenyl substituent Not applicable Polymer/materials synthesis

Key Differences :

  • Volatility: The target compound’s chloropyridinyl group reduces volatility compared to ethyl 2-methylpropanoate, making it unsuitable for aroma applications but ideal for non-volatile drug intermediates .
  • Safety : Bromophenyl analogs (e.g., ) exhibit higher toxicity due to halogenated aryl groups, whereas the pyridine ring in the target compound may offer better metabolic stability .
Hydrazine Derivatives
Compound Name Substituents/Modifications LCMS [M+H]+ Applications Reference
Ethyl 2-(2-(2,3-difluorobenzyl)-1-methylhydrazinyl)-2-methylpropanoate Difluorobenzyl + methylhydrazine 403 Antiviral/anticancer scaffolds

Key Differences :

  • Synthetic Complexity : Hydrazine derivatives require multi-step protocols (e.g., borane-pyridine reduction ), whereas the target compound’s synthesis is more straightforward, favoring scalability .

Research Findings and Structural Insights

  • Synthetic Efficiency : The target compound’s synthesis avoids the low yields (45–50%) seen in nitro-substituted pyridine esters , likely due to milder reaction conditions.
  • Biological Relevance: Unlike flavoring esters (e.g., ), the chloropyridinyl group enables interactions with biological targets (e.g., enzymes, receptors), as seen in related morpholinoethoxy derivatives .
  • Thermodynamic Stability: The methylpropanoate branch improves steric hindrance, enhancing stability compared to linear esters like ethyl hexanoate .

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